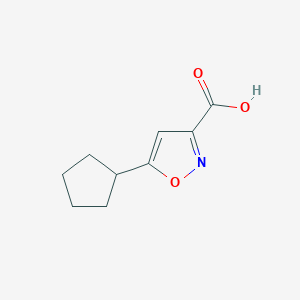![molecular formula C11H10Cl2N4O B1398766 4-(2,7-ジクロロピリド[2,3-d]ピリミジン-4-イル)モルホリン CAS No. 938443-21-1](/img/structure/B1398766.png)
4-(2,7-ジクロロピリド[2,3-d]ピリミジン-4-イル)モルホリン
概要
説明
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C11H10Cl2N4O and a molecular weight of 285.13 g/mol . This compound belongs to the class of pyridopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
科学的研究の応用
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:
作用機序
Target of Action
It is common for pyrimidine derivatives to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell growth and proliferation .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
生化学分析
Biochemical Properties
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly those involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets .
Cellular Effects
The effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a critical role in cell proliferation and survival . Additionally, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine binds to the ATP-binding pocket of kinases, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including altered phosphorylation states of target proteins and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a significant role in its biotransformation . The metabolic flux and levels of metabolites can be influenced by the presence of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a critical factor that affects its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine to these compartments, where it can exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine typically involves the reaction of 2,7-dichloropyrido[2,3-d]pyrimidine with morpholine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in the formation of various substituted pyridopyrimidine derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine include other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Uniqueness
What sets 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine apart from other similar compounds is its unique chemical structure, which imparts specific biological activities and potential therapeutic applications. The presence of the morpholine ring and the dichloropyrido[2,3-d]pyrimidine moiety contributes to its distinct properties and makes it a valuable compound for scientific research and industrial applications .
特性
IUPAC Name |
4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIZPCKEPDNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726477 | |
| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-21-1 | |
| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



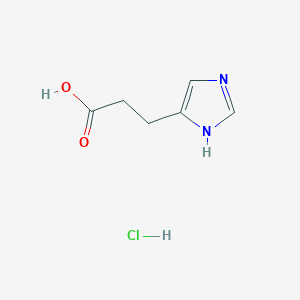
![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)

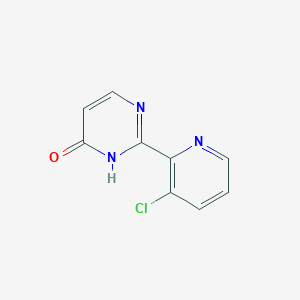




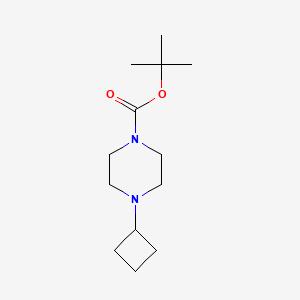
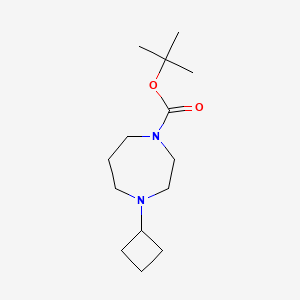
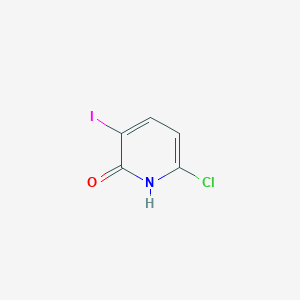
![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)
